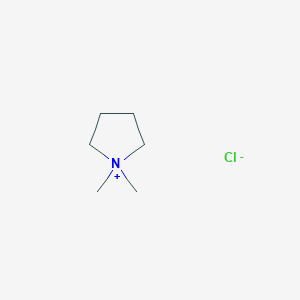
Magnesium monoperoxyphthalate
Descripción general
Descripción
Magnesium Monoperoxyphthalate (MMPP) is an organic peroxide used in many oxidation reactions . It exhibits non-deflagrating and non-shock-sensitive properties and is also used as a surface disinfectant .
Molecular Structure Analysis
The molecular formula of MMPP is C16H10MgO10 . It has an average mass of 386.550 Da and a monoisotopic mass of 386.012451 Da .Chemical Reactions Analysis
MMPP is a water-soluble peroxy acid used as an oxidant in organic synthesis. Its main areas of use are the conversion of ketones to esters (Baeyer-Villiger oxidation), epoxidation of alkenes (Prilezhaev reaction), oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to produce amine oxides .Physical And Chemical Properties Analysis
MMPP is a white granular solid with a melting point of 96°C . It is soluble in water and low molecular weight alcohols, but has very low solubility in common organic solvents .Aplicaciones Científicas De Investigación
Oxidation and Hydroxylation of Hydrocarbons
Magnesium monoperoxyphthalate (MMPP) has been shown to be an efficient oxygen donor for the hydroxylation of saturated hydrocarbons. In the presence of manganese porphyrins as catalysts, this process results in the formation of alcohols and ketones with high turnover rates and yields (Querci & Ricci, 1990). Similarly, MMPP is effective in oxidizing organic molecules in neutral aqueous solutions at room temperature, particularly in the epoxidation and hydroxylation of water-soluble hydrocarbons (Zheng & Richardson, 1995).
Antimicrobial Properties
MMPP demonstrates significant antimicrobial properties. A study found that a 2% solution of MMPP rapidly kills yeasts and vegetative bacteria and can inactivate bacterial endospores. Its biocidal activity is enhanced under mildly acidic conditions and in the presence of organic contamination or hard water (Baldry, 1984).
Chemical Sterilization and Decontamination
MMPP has been identified as an effective decontaminant, particularly when used in alcoholic solvents. It reacts rapidly with various organophosphorus and organosulfur compounds, making it suitable for chemical sterilization and decontamination purposes (Lion et al., 1991).
Synthesis and Transformation of Organic Compounds
In organic synthesis, MMPP is used for the oxidation of α-amino acid esters to α-oximino acid esters, a reaction that proceeds under mild conditions (Wu et al., 2010). It is also effective as a reagent for the oxidation of sulfides and epoxidation of alkenes (Foti, Fields, & Kropp, 1999).
Dental and Oral Health Applications
A study on mouth rinses and dentifrice containing MMPP showed its effectiveness in reducing supragingival plaque without significantly altering salivary counts of various bacteria. However, an increase in salivary Candida counts was observed, suggesting the need for further studies (Scully et al., 1999).
Oxidation of Selenides
MMPP has been utilized for the direct oxidation of selenides to selenones, a process that is efficient, mild, and tolerant of a broad range of functional groups (Temperini et al., 2014).
Alkene Epoxidation
MMPP, catalyzed by manganese porphyrins, has been effectively used for the epoxidation of various alkenes, achieving nearly complete alkene conversion in a short time and yielding high epoxide rates (Querci & Ricci, 1989).
Safety And Hazards
MMPP is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
MMPP has been used for the oxidation under mild conditions of a wide range of compounds including alkenes, ketones, sulfides, sulfoxides, hydrazones, and hydrazides . It has also been used in the oxidation of three meta- and five para-substituted aromatic anils in aqueous acetonitrile medium . Future research may focus on expanding the range of compounds that can be oxidized by MMPP and improving the efficiency of these reactions .
Propiedades
IUPAC Name |
magnesium;2-oxidooxycarbonylbenzoate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODOUIXGKGNSMR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16MgO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619587 | |
| Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium monoperoxyphthalate | |
CAS RN |
131391-55-4 | |
| Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



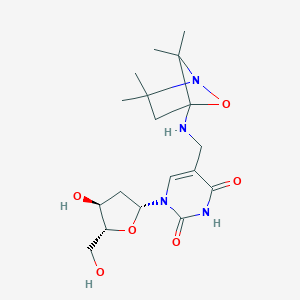
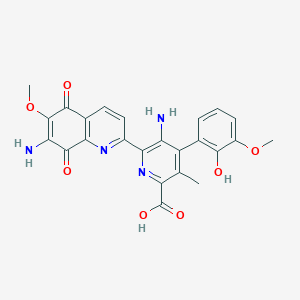
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)
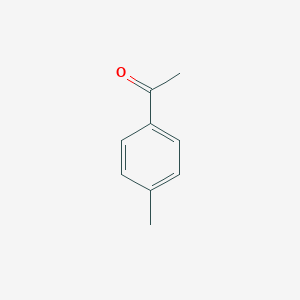
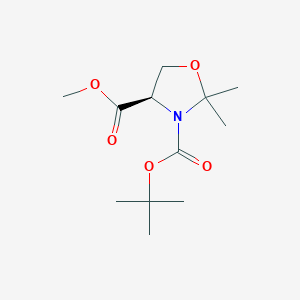
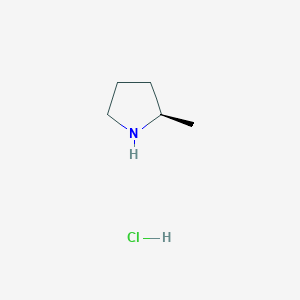
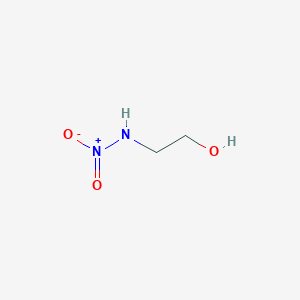
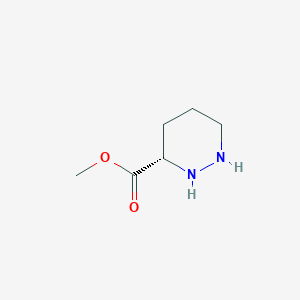
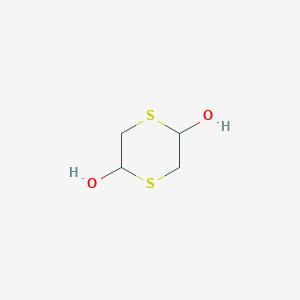
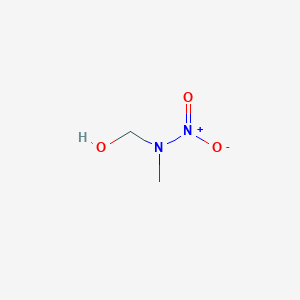
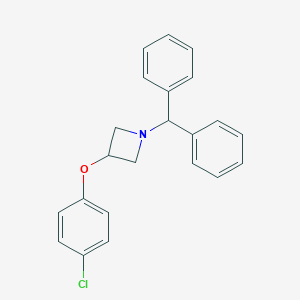
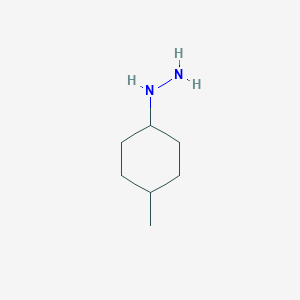
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
